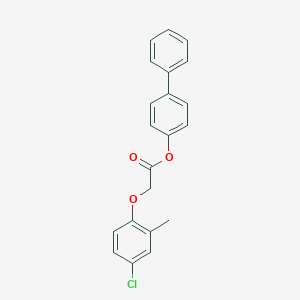![molecular formula C23H30N2O8 B325094 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a synthetic compound that features a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction involves the formation of an amide bond between the benzoyl chloride and the amine group of the intermediate compound. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The product is purified using column chromatography, yielding the final compound as a crystalline solid.
Analyse Chemischer Reaktionen
3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The trimethoxy groups can undergo nucleophilic substitution reactions, where reagents like sodium hydride (NaH) and alkyl halides are used to introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3,4,5-trimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4,5-trimethoxybenzoyl chloride: Another precursor used in the synthesis.
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
The uniqueness of 3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H30N2O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C23H30N2O8/c1-13(25-23(27)15-10-18(30-4)21(33-7)19(11-15)31-5)12-24-22(26)14-8-16(28-2)20(32-6)17(9-14)29-3/h8-11,13H,12H2,1-7H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
GJYBMGDRIGIOBX-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)thiophene-2-carboxamide](/img/structure/B325011.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B325012.png)

![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325018.png)
![3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B325024.png)

![4-chloro-N-[4-(9-{4-[(4-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B325027.png)



![N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
![2-iodo-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325036.png)
![4-Fluoro-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B325037.png)
![2-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325038.png)
